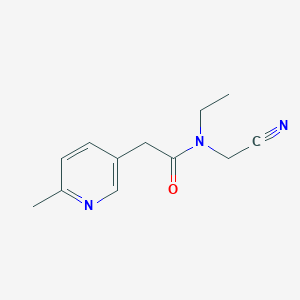

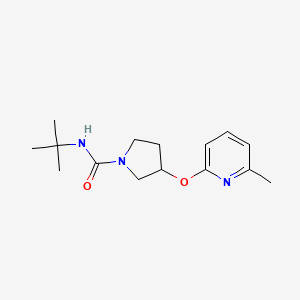

![molecular formula C11H11ClN2OS B2539016 4-(4-氯苯并[d]噻唑-2-基)吗啉 CAS No. 862977-19-3](/img/structure/B2539016.png)

4-(4-氯苯并[d]噻唑-2-基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine" is a chemical entity that appears to be related to a class of compounds that incorporate both a morpholine ring and a benzo[d]thiazol moiety. These compounds are of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science. The morpholine ring is a common feature in pharmaceuticals, providing polar character and hydrogen bonding capabilities, while the benzo[d]thiazol moiety is often associated with a range of biological activities .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with basic building blocks like morpholinoaniline, 2-mercaptobenzothiazole, and various aldehydes or acids. For instance, disulfides of 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzene thiols have been synthesized through electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole . Other methods include the Claisen condensation for thiazolidine derivatives , one-pot reactions for thiazolidinones , and nucleophilic substitution for thiadiazole derivatives . These synthetic routes highlight the versatility and reactivity of the morpholine and benzo[d]thiazol moieties in forming complex structures .

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using a variety of spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the crystal structure of a Mannich base derivative of benzothiazole was determined, revealing the dihedral angle between the benzothiazole and morpholine planes and the conformation of the morpholine ring . Similarly, the structure of a dibromobenzo[d][1,2,3]thiadiazole derivative was established by spectroscopic methods and X-ray analysis . These analyses provide detailed insights into the molecular conformations and interactions within the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the morpholine and benzo[d]thiazol moieties. For instance, the electrochemical synthesis of disulfides involves an electrooxidative disulfide bond formation . The Mannich reaction is another example where the NH group on a thiazolidine derivative is blocked, leading to an increase in hyperpolarizability values, which is significant for non-linear optical materials . These reactions demonstrate the compounds' potential for further chemical modifications and applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and biological activities, are often determined through experimental studies. For example, the anti-inflammatory activities of thiazolidin-4-ones were evaluated using an ear edema model in mice, and their cytotoxicity was tested in vitro . The antibacterial and hemolytic potentials of oxadiazole derivatives were also assessed . Additionally, the molluscicidal effect of a 5-chlorosalicylic acid derivative incorporating a morpholine moiety was investigated . These studies provide valuable information on the potential therapeutic uses of these compounds .

科学研究应用

抗菌活性

抗炎特性

抗肿瘤和细胞毒活性

群体感应抑制

COX-2抑制

微波辅助合成

作用机制

Target of Action

The primary target of 4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The compound has shown significant inhibitory activity against COX-1 and COX-2 .

Mode of Action

4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and other inflammatory mediators . By inhibiting COX enzymes, 4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine disrupts this pathway, leading to a decrease in the production of these mediators and thus reducing inflammation .

Result of Action

The inhibition of COX enzymes by 4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine leads to a reduction in the production of inflammatory mediators . This results in a decrease in inflammation, making the compound potentially useful in the treatment of conditions characterized by inflammation .

安全和危害

The safety data sheet for a similar compound, “4-(4-Bromothiazol-2-yl)morpholine”, suggests that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

生化分析

Biochemical Properties

For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .

Cellular Effects

Thiazole derivatives have been reported to have diverse effects on various types of cells and cellular processes . For example, some thiazole derivatives have been found to have antitumor and cytotoxic activities .

Molecular Mechanism

Thiazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been reported to have diverse effects over time in laboratory settings .

Dosage Effects in Animal Models

Thiazole derivatives have been reported to have diverse effects at different dosages in animal models .

Metabolic Pathways

Thiazole derivatives have been reported to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been reported to interact with various transporters and binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives have been reported to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

4-(4-chloro-1,3-benzothiazol-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c12-8-2-1-3-9-10(8)13-11(16-9)14-4-6-15-7-5-14/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQSOHZJORLWBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

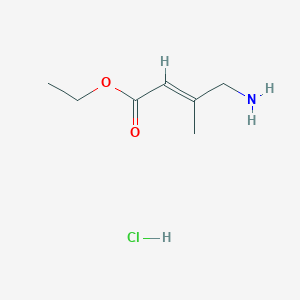

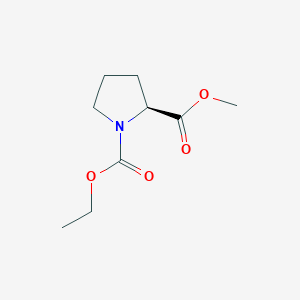

![Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride](/img/structure/B2538933.png)

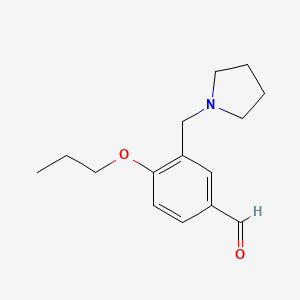

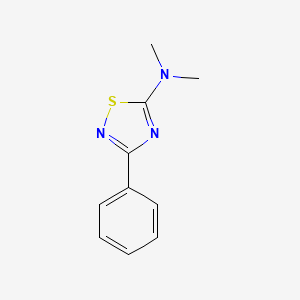

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2538940.png)

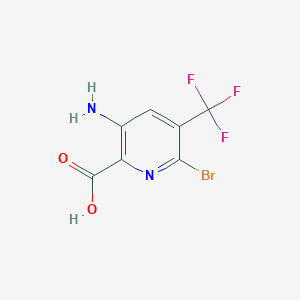

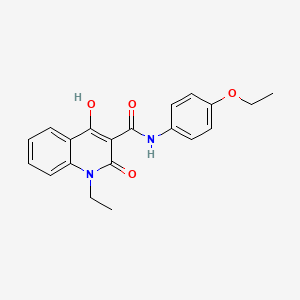

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2538944.png)

![N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2538945.png)

![5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2538946.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2538954.png)